1-(1,3-benzodioxol-5-ylmethyl)-4-isopropylpiperazine oxalate
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-isopropylpiperazine oxalate, commonly known as 'BDB', is a psychoactive drug that belongs to the piperazine family. It is a structural analog of the well-known drug MDMA (3,4-methylenedioxymethamphetamine) and has similar effects on the central nervous system. BDB is a popular research chemical used in scientific studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
BDB acts as a serotonin and dopamine releaser, which means it increases the levels of these neurotransmitters in the brain. It also has a weak affinity for the serotonin transporter, which leads to the inhibition of serotonin reuptake. This results in an increase in the extracellular concentration of serotonin, leading to the characteristic effects of BDB such as euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
BDB has been found to have several biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and prolactin, which are associated with social bonding and lactation, respectively. BDB has been found to have a lower risk of neurotoxicity compared to MDMA, making it a safer alternative for research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDB in lab experiments is its similarity to MDMA in terms of its mechanism of action. This allows for a direct comparison between the two drugs and their effects on the central nervous system. However, the limited availability of BDB and its high cost can be a limitation for researchers.
Zukünftige Richtungen
There are several future directions for research on BDB. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Another direction is the investigation of its long-term effects on the brain and its potential for addiction. Further studies are also needed to determine the optimal dosage and administration route for BDB.
In conclusion, BDB is a psychoactive drug that has been extensively studied in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored. There are several future directions for research on BDB, including its potential therapeutic applications and long-term effects on the brain.
Wissenschaftliche Forschungsanwendungen
BDB has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have a similar mechanism of action to MDMA, which enhances the release of serotonin, dopamine, and norepinephrine in the brain. This makes it a potential candidate for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-propan-2-ylpiperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-12(2)17-7-5-16(6-8-17)10-13-3-4-14-15(9-13)19-11-18-14;3-1(4)2(5)6/h3-4,9,12H,5-8,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGIDLKGHDNAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-propan-2-ylpiperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.